![molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a piperidine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 2-methylpiperidine reacts with a suitable alkyl halide.
Coupling of the Two Rings: The imidazole and piperidine rings are coupled through a propyl linker using a reductive amination reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using catalysts such as palladium on carbon for hydrogenation steps.
Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and selectivity.
化学反应分析
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted piperidine derivatives.
科学研究应用
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.
Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-beta-alanine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile scaffold for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
属性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18) |
InChI 键 |
YPRAATKQOGIEPI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCNC(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
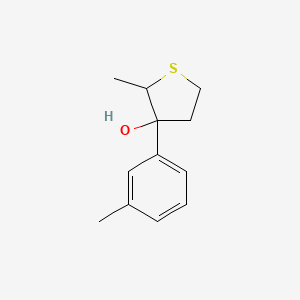
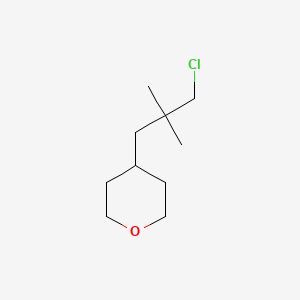

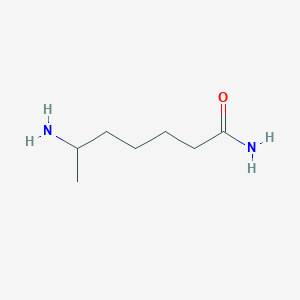

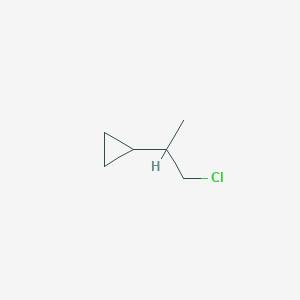
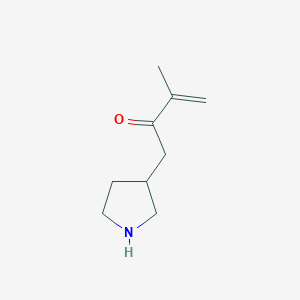

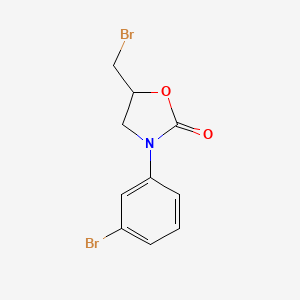

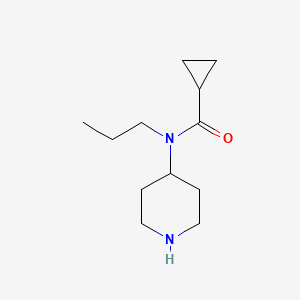
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
